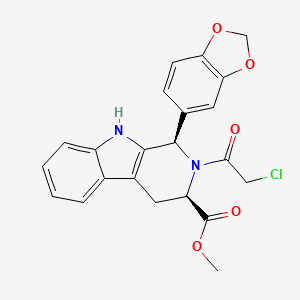![molecular formula C13H23NO3 B3420090 tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate CAS No. 170508-15-3](/img/structure/B3420090.png)
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Applications and Biodegradation
Decomposition of Methyl Tert-Butyl Ether (MTBE)
Research has explored the decomposition of MTBE, a compound structurally related to tert-butyl carbamates, using cold plasma reactors. This study highlights the potential for using radio frequency (RF) plasma reactors for environmental remediation of MTBE, a common water contaminant due to its extensive use as a gasoline additive (Hsieh et al., 2011).
Biodegradation and Fate of ETBE in Soil and Groundwater
A comprehensive review focused on the biodegradation pathways of ethyl tert-butyl ether (ETBE), another structurally related compound, identifying microorganisms capable of degrading ETBE under aerobic conditions. This study contributes to understanding the environmental fate of fuel additives and strategies for bioremediation (Thornton et al., 2020).
Chemical Synthesis and Applications
Synthetic Phenolic Antioxidants
Research into synthetic phenolic antioxidants, including compounds with tert-butyl groups, has identified their occurrence in various environmental matrices and potential human exposure pathways. These studies highlight concerns over their toxicity and environmental impact, suggesting directions for future research into safer alternatives (Liu & Mabury, 2020).
Spirocyclic Derivatives as Antioxidants
Spirocyclic compounds, which include structures similar to tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate, have been reviewed for their antioxidant activities. This research underscores the potential of spirocyclic derivatives in developing new antioxidant drugs, highlighting the importance of oxygen atoms and phenolic structures in their activity profiles (Acosta-Quiroga et al., 2021).
Material Science and Engineering
Polymer Membranes for Fuel Additives
The application of polymer membranes, including those relevant to the separation of MTBE, showcases advancements in materials science aimed at improving fuel performance and reducing hazardous emissions. This research provides insights into the optimal materials and processes for the industrial-scale separation of fuel additives (Pulyalina et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-10-6-13(7-10)4-9(5-13)8-15/h9-10,15H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSRHDORQXSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161792 | |
| Record name | 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170508-15-3 | |
| Record name | 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170508-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







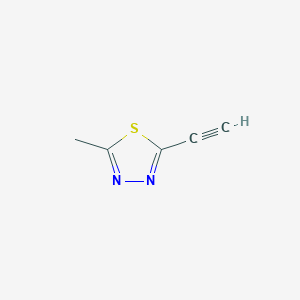

![[(2S)-1-aminopropan-2-yl]dimethylamine](/img/structure/B3420077.png)
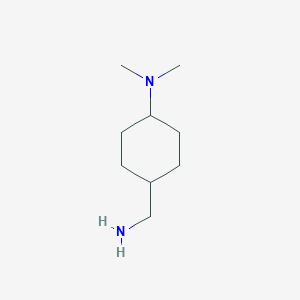
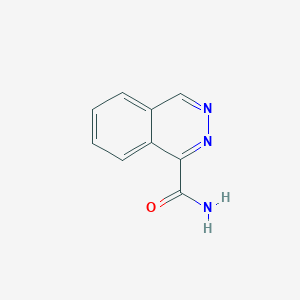

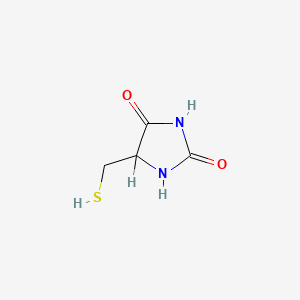
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B3420106.png)
